4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile
描述
属性
IUPAC Name |
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-16-18-12-10-17(11-13-18)14-15-22-25-21-9-5-4-8-20(21)23(27)26(22)19-6-2-1-3-7-19/h1-15H/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVFPHQBWFNSF-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and benzaldehyde.
Condensation Reaction: The first step involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学研究应用
Antioxidant Activity
Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study synthesized this compound and evaluated its ability to scavenge free radicals. The findings demonstrated that it possesses notable antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
Table 1: Antioxidant Activity of Quinazolinone Derivatives
| Compound Name | IC50 Value (µM) | Activity Description |
|---|---|---|
| 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile | 15.5 | Moderate antioxidant activity |
| Other Analog | 20.0 | Lower antioxidant activity |
COX-2 Inhibitory Activity
The compound has been investigated for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In a screening assay, it exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM , indicating its potential as a therapeutic agent for inflammatory diseases .
Table 2: Comparison of COX-2 Inhibition
| Compound Name | Maximum Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 47.1 | 20 |
| Celecoxib | 80.1 | 1 |
| Other Quinazolinone Derivative | 27.7 | 22 |
Potential Anti-Cancer Applications
The quinazolinone structure is also associated with anti-cancer properties. The compound's analogs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives with specific substituents on the phenyl ring demonstrated enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications can optimize their therapeutic efficacy .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various quinazolinone derivatives, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition, highlighting the importance of functional groups in enhancing anti-cancer activity.
作用机制
The mechanism of action of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets . For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain.
相似化合物的比较
Research Findings and Implications
- Fluorescence: The ethenyl-benzonitrile group in the target compound may confer fluorescence properties, similar to GE3082 and CS1, but its quinazolinone core could introduce steric hindrance, reducing quantum yield .
- Biological Activity: Quinazolinones are known for kinase inhibition and anticancer effects.
- Synthetic Challenges: Introducing the ethenyl linker increases synthetic complexity compared to direct quinazolinone-benzonitrile derivatives .
生物活性
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a unique structure that combines a quinazolinone moiety with a benzonitrile group, which enhances its pharmacological potential. Research indicates that derivatives of quinazoline exhibit significant antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Quinazolinone Core | Basic structure known for various biological activities |
| Benzonitrile Group | Enhances reactivity and biological interaction |
| Ethenyl Linkage | Contributes to the compound's unique properties |
Anticancer Properties
Research has demonstrated that quinazoline derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value in the range of 10 µM to 12 µM against PC3, MCF-7, and HT-29 cell lines, indicating potent antiproliferative effects .
COX-2 Inhibition
A notable feature of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays revealed that this compound exhibited COX-2 inhibition rates reaching up to 47.1% at a concentration of 20 μM . This property suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to combat a variety of pathogens, including bacteria and fungi. The presence of the benzonitrile group may enhance its interaction with microbial targets, leading to increased efficacy .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific biological targets. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : By targeting COX enzymes, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule polymerization, leading to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of quinazoline derivatives:
- Cytotoxicity Studies : A study reported that compounds similar to 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-y)ethenyl]benzonitrile exhibited significant growth inhibition against various cancer cell lines with IC50 values indicating effective antiproliferative activity .
- COX Inhibition Research : Another study focused on synthesizing related compounds and evaluating their COX inhibitory activity, confirming that structural modifications could enhance efficacy against inflammation .
- Antimicrobial Testing : Investigations into the antimicrobial properties revealed that derivatives effectively inhibited bacterial growth in vitro, supporting their potential as therapeutic agents against infections .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Wittig reactions, which are reliable for forming ethenyl linkages between aromatic systems. For example, demonstrates the use of aldehydes and phosphonium ylides under controlled temperatures (0–5°C for initiation, room temperature for completion). Solvents like 1,4-dioxane or ethanol are critical for dissolving reactants and precipitating products. Recrystallization in ethanol or acetonitrile improves purity. Yield optimization requires stoichiometric control of reagents (e.g., sodium hydride as a base) and stepwise addition of aldehydes to prevent side reactions .
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Methodological Answer : Use a combination of IR spectroscopy (to detect nitrile stretches at ~2245 cm⁻¹ and conjugated C=C bonds at ~1630 cm⁻¹) and ¹H NMR (to resolve ethenyl protons as doublets with coupling constants ~16 Hz, indicative of E-stereochemistry). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as shown for related cyanostilbenes in and .
Q. What solvents and formulations are compatible with this compound for in vitro assays?
- Methodological Answer : Due to its lipophilic nature (evident from the quinazolinone and benzonitrile moieties), dimethyl sulfoxide (DMSO) is typically used for stock solutions. For biological studies, dilute in aqueous buffers containing serum proteins (e.g., 10% FBS) or co-solvents like Cremophor EL to maintain solubility, as demonstrated in fluorophore formulations for nerve imaging (). Avoid high concentrations of DMSO (>0.1%) to prevent cellular toxicity .
Advanced Research Questions
Q. How do substituents on the phenyl or quinazolinone rings modulate cytotoxic activity in cancer models?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 3-position of the phenyl ring) enhance cytotoxicity. For example, 4-[2-(3-chlorophenyl)ethenyl]benzonitrile derivatives showed IC₅₀ values of 14.5–27.1 μg/mL against breast cancer cell lines ( ). Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like aromatase or PARP, while MTT assays validate activity. Compare substituent effects using isosteric replacements (e.g., -OCH₃ vs. -CF₃) to assess steric and electronic contributions .
Q. What mechanisms underlie contradictory data on this compound’s fluorescence properties in different supramolecular assemblies?
- Methodological Answer : Contradictions arise from aggregation-induced emission (AIE) vs. aggregation-caused quenching (ACQ) effects. In , cyanostilbene analogs exhibit AIE in two-component systems (e.g., with octafluoronaphthalene), where restricted intramolecular rotation enhances fluorescence. Contrastingly, π-π stacking in dense aggregates may quench emission. Resolve discrepancies by measuring fluorescence lifetime (time-correlated single-photon counting) and analyzing crystal packing or dynamic light scattering (DLS) data to correlate morphology with optical properties .
Q. How can this compound be adapted for selective inhibition of PARP family enzymes (e.g., tankyrases) while avoiding off-target effects?
- Methodological Answer : The benzonitrile group is critical for binding the nicotinamide pocket of PARPs. To enhance selectivity for tankyrases (TNKS1/2), modify the ethenyl linker to extend into the adenosine subsite, as seen in with 3(G007-LK). Biochemical assays (e.g., NAD⁺ depletion assays) and isoform-specific inhibition profiling (against PARP1-4) are necessary. Co-crystallography with TNKS2 can guide rational design of substituents that disrupt interactions with regulatory subdomains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
